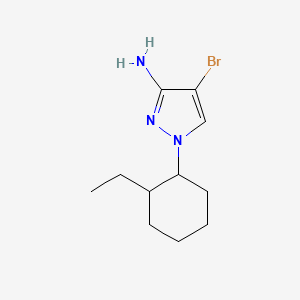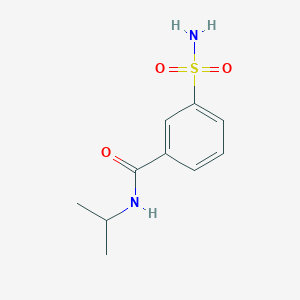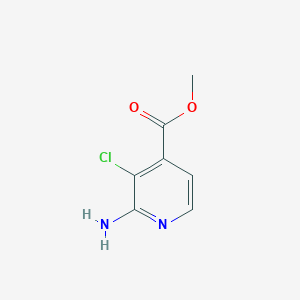
Methyl 2-amino-3-chloroisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-chloropyridine-4-carboxylate is a heterocyclic organic compound with a pyridine ring substituted with amino, chloro, and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-chloropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by esterification and amination reactions. For instance, starting from 2-chloropyridine, the compound can be synthesized through a series of reactions involving nitration, reduction, and esterification .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-chloropyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-chloropyridine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-chloropyridine-4-carboxylate
- Methyl 2-amino-3-chloropyridine-5-carboxylate
- 2-Amino-3-chloropyridine
Uniqueness
Methyl 2-amino-3-chloropyridine-4-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in various fields .
Propiedades
Fórmula molecular |
C7H7ClN2O2 |
|---|---|
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
methyl 2-amino-3-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3,(H2,9,10) |
Clave InChI |
IWUWFOHEYFEPEF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=NC=C1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


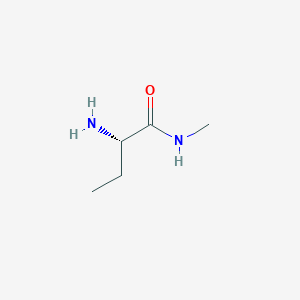
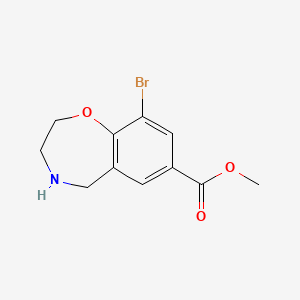
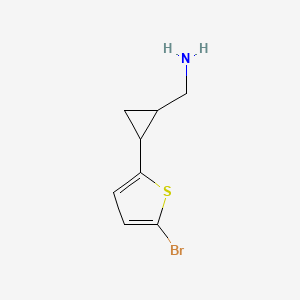

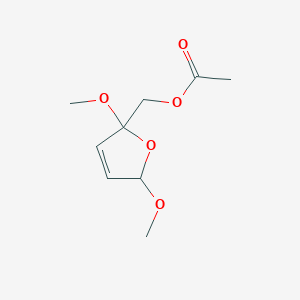
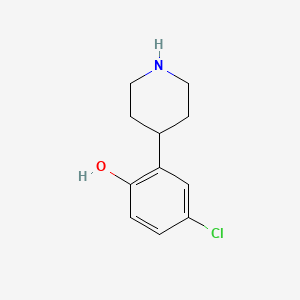
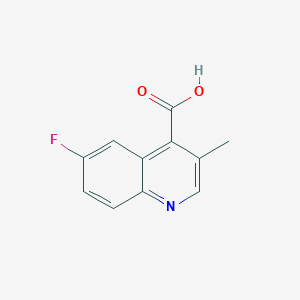
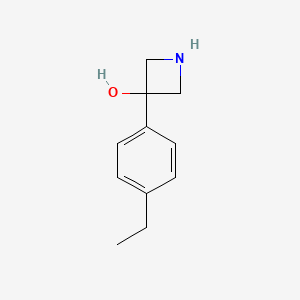
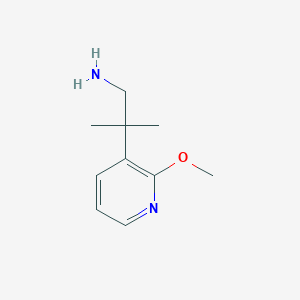
amino]valeric acid](/img/structure/B13544282.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid](/img/structure/B13544286.png)
![2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B13544289.png)
